(2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-15-7-8-16(17(11-15)21(23)24)20-19(22)9-6-13-10-14-4-2-3-5-18(14)26-12-13/h2-11H,12H2,1H3,(H,20,22)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUWPMXKBRVTGU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide, a coumarin derivative, has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide typically involves the condensation of 4-methoxy-2-nitroaniline with a coumarin derivative. The reaction conditions often include refluxing in organic solvents such as ethanol or dichloromethane. The resulting compound is characterized using techniques like IR spectroscopy and NMR analysis to confirm its structure and purity .
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of coumarin derivatives. For instance, derivatives similar to (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Research indicates that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells at micromolar concentrations .
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. The compound has been shown to reduce pro-inflammatory cytokines in cell culture models, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways. This activity is relevant for therapeutic applications in chronic inflammatory diseases .
The biological activities of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Reactive Oxygen Species (ROS) Modulation : It can modulate ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
- Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation, enhancing its anticancer potential .
Research Findings
A summary of key research findings related to the compound's biological activities is presented in Table 1.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative antimicrobial agent .
- Cancer Cell Line Studies : In vitro tests on human lung cancer cell lines revealed that the compound inhibited cell proliferation by inducing G1 phase arrest, highlighting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing the coumarin moiety have been shown to possess potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis .
Antioxidant Activity
Studies have demonstrated that this compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. The presence of methoxy and nitro groups enhances its electron-donating capacity, contributing to its ability to scavenge free radicals .
Anti-inflammatory Effects
The anti-inflammatory potential of similar chalcone derivatives has been explored extensively. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various coumarin derivatives, including those similar to (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide. Results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on assessing the antioxidant activity of this compound using DPPH radical scavenging assays. Results demonstrated a strong correlation between the concentration of the compound and its ability to neutralize free radicals, highlighting its potential as a natural antioxidant agent .
Data Summary Table
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₄ |
| Synthesis Method | Claisen-Schmidt condensation; ultrasonic irradiation |
| Biological Activities | Antimicrobial, antioxidant, anti-inflammatory, anticancer |
| Key Findings | Significant antimicrobial activity; strong antioxidant capacity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Nitro vs. However, nitro groups may reduce metabolic stability in vivo .
- Methoxy Group : The para-methoxy substituent increases electron density, which may improve solubility but reduce membrane permeability compared to lipophilic CF₃ or chloro groups .
- Chromen Core : The chromen moiety (absent in most compared compounds) may enhance stability and enable interactions with hydrophobic pockets in target proteins .
Antimicrobial Activity Trends
- Chlorinated Derivatives : 3,4-Dichlorocinnamanilides (e.g., compound 2j) exhibit submicromolar activity against MRSA and Mycobacterium tuberculosis, attributed to high lipophilicity and electron-withdrawing effects .
- Trifluoromethyl Derivatives : Compounds with CF₃ groups (e.g., compound 10) show broad-spectrum activity but variable cytotoxicity, likely due to excessive lipophilicity .
- Nitro Substitutions: Limited data exist for nitro-substituted cinnamanilides, but suggests ortho-nitro isomers (like the target compound) may have reduced activity compared to meta/para-substituted analogs due to steric hindrance .
Cytotoxicity and Lipophilicity
- Lipophilicity : Chloro and CF₃ substituents increase logD values (>3.5), correlating with enhanced antimicrobial activity but higher cytotoxicity . The target compound’s nitro and methoxy groups may lower logD (~2.5–3.0), balancing activity and safety.
- Cytotoxicity: Nitro groups are associated with genotoxic risks, but the chromen core might mitigate this by improving target specificity .
Structural Insights from Crystallography
The SHELX software suite () is critical for resolving the crystal structures of similar compounds. For example, used SHELXL to refine a chromen-2-one derivative, highlighting the importance of accurate stereochemical assignment for structure-activity analysis. The target compound’s E-configuration and planar chromen system likely favor binding to bacterial enzyme active sites .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide?
- Methodology : The synthesis of structurally analogous enamide derivatives typically involves condensation reactions between activated carboxylic acids (e.g., chromene-3-carboxylic acid derivatives) and substituted anilines. For example, nitroarylprop-2-enamides can be synthesized via a two-step process:
Esterification : Reacting the chromene-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
Amidation : Coupling the ester with 4-methoxy-2-nitroaniline using a base (e.g., NaH or KCO) in anhydrous DMF or THF .
- Key Considerations : The stereochemistry (E/Z configuration) must be controlled during the condensation step, often achieved by using coupling agents like DCC or EDCI and maintaining inert conditions .
Q. How is the purity and identity of this compound validated in academic research?
- Analytical Techniques :
- HPLC-MS : To assess purity (>95%) and confirm molecular weight via [M+H]+ or [M−H]− ions .
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chromen-3-yl methine protons at δ 6.8–7.2 ppm; nitro group deshielding effects) .
- Elemental Analysis : Confirms stoichiometric C, H, N, and O content .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
- Software Tools :
- SHELX Suite : Use SHELXD for phase determination (via direct methods) and SHELXL for refinement, leveraging high-resolution single-crystal X-ray diffraction data. The nitro and chromene groups may require anisotropic displacement parameter (ADP) modeling .
- Challenges :
- Twinned Crystals : If twinning occurs (common with nitro-substituted aromatics), employ the TWIN/BASF commands in SHELXL to refine twin laws .
- Disorder : Partial disorder in the methoxy or nitro groups can be resolved using PART/SUMP restraints .
Q. How can computational methods predict the bioactivity of this compound against specific targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The nitro group may act as a hydrogen-bond acceptor, while the chromene ring could engage in π-π stacking .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with experimental IC data from analogous compounds .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Case Example : If NMR suggests planar geometry but X-ray reveals non-coplanar chromene and nitro groups:
Validate Conformation : Compare DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G*) with crystallographic data to assess intramolecular strain .
Dynamic Effects : Use variable-temperature NMR to probe rotational barriers around the enamide bond .
Methodological Considerations
Q. What solvent systems optimize chromatographic separation of this compound?
- HPLC Conditions :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30% B → 80% B over 20 min.
- Detection : UV at 254 nm (nitro group absorption) .
Q. How to mitigate decomposition during long-term storage?
- Storage Protocol :
- Temperature : −20°C under argon.
- Matrix : Lyophilize and store in amber vials to prevent photodegradation of the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
